

What is 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
Cat. No.:	B1351070

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An In-depth Technical Guide to **4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine**

Abstract

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a synthetic organic compound characterized by a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group. Primarily available as a laboratory chemical, its significance lies in its potential as a versatile intermediate for the synthesis of more complex molecules in the field of medicinal chemistry and drug development.^{[1][2][3]} The presence of reactive functional groups—specifically the nitro group and the chloro substituent on the aromatic ring—allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is identified by the CAS number 22179-31-3.^{[1][2]} It is a solid compound whose structure combines the stable, saturated heterocycle morpholine with a substituted aromatic sulfonyl chloride. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, while the nitro and chloro groups on the benzene ring serve as handles for further chemical modification.^{[4][5]}

Data Presentation

The key chemical and physical properties of **4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	22179-31-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O ₅ S	[2] [3]
Molecular Weight	306.72 g/mol	[2] [3]
IUPAC Name	4-[(4-chloro-3-nitrophenyl)sulfonyl]morpholine	[2]
Synonyms	1-chloro-4-(morpholin-4-ylsulfonyl)-2-nitrobenzene, 4-(4-chloro-3-nitrobenzenesulfonyl)morpholine	[2]
InChI Key	ZWXQXPHBRFHIRB-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

The synthesis of **4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine** is typically achieved through the reaction of its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, with morpholine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Synthesis of Precursor: 4-Chloro-3-nitrobenzenesulfonyl Chloride

The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized via the direct chlorosulfonation of o-chloro-nitrobenzene using chlorosulfonic acid.[\[6\]](#)[\[7\]](#)

Experimental Protocol:

- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., HCl).
- Reagents: Charge the flask with o-chloro-nitrobenzene (1 mol).
- Reaction: Slowly add chlorosulfonic acid (4 mol) dropwise to the o-chloro-nitrobenzene with stirring.[7]
- Heating: After the addition is complete, heat the reaction mixture to 120-130°C for approximately 4-5 hours, or until the evolution of HCl gas ceases.[6][7]
- Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.[6]
- Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a solvent like petroleum ether can be performed to achieve high purity.[7]

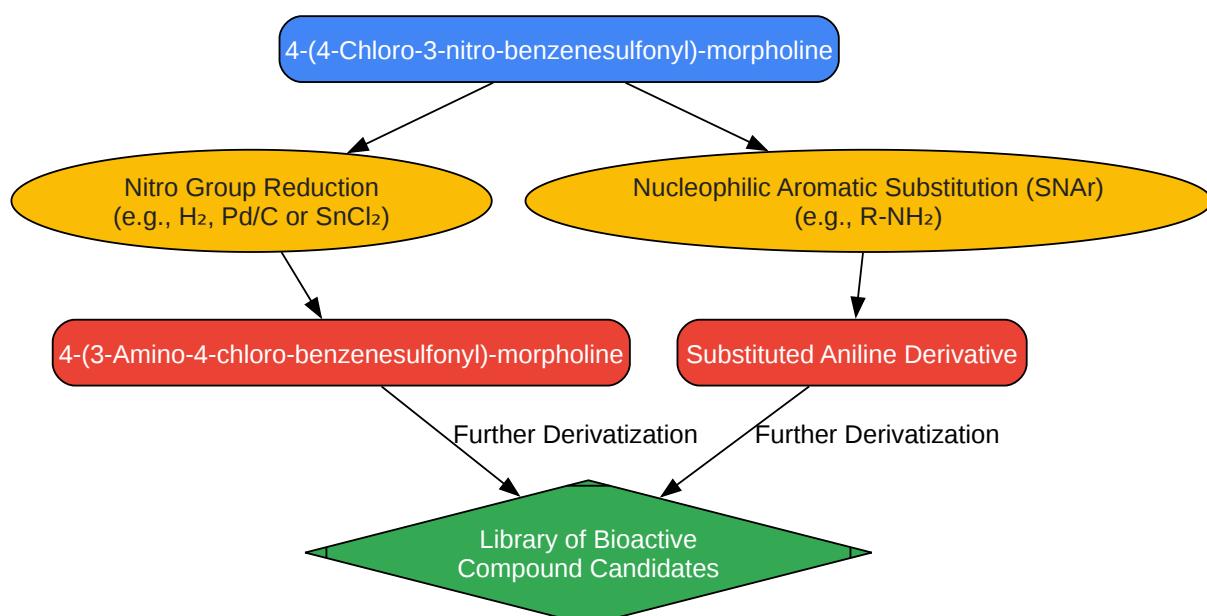
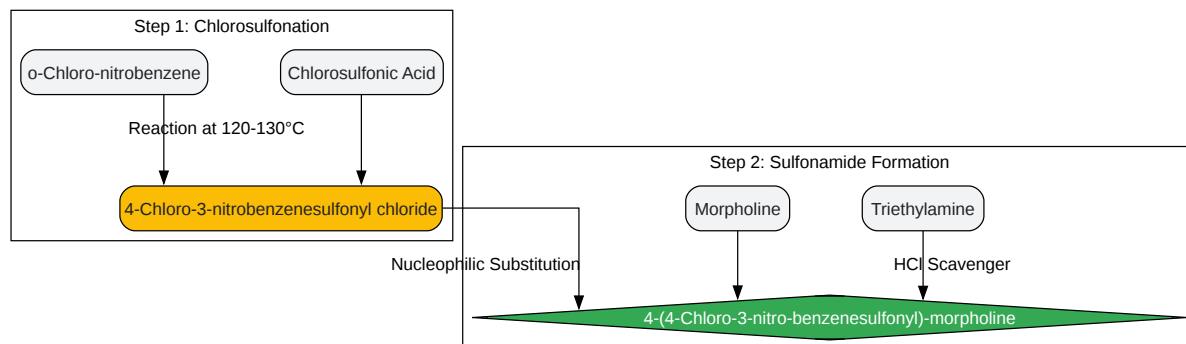
Synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Experimental Protocol:

- Reaction Setup: In a fume hood, dissolve morpholine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base like triethylamine (1.2 equivalents) to act as an HCl scavenger.
- Reagents: Cool the solution in an ice bath to 0°C.
- Reaction: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled morpholine solution over 30 minutes.
- Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure **4-(4-chloro-3-nitro-benzenesulfonyl)-morpholine**.

Synthesis Workflow Diagram



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- To cite this document: BenchChem. [What is 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351070#what-is-4-4-chloro-3-nitro-benzenesulfonyl-morpholine>]

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